molecular formula C5H8ClN3O B2637287 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride CAS No. 1195687-26-3

4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride

Cat. No.: B2637287
CAS No.: 1195687-26-3
M. Wt: 161.59
InChI Key: QBFDKIRNQQKUAM-UHFFFAOYSA-N
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Description

4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride is a pyrimidine derivative characterized by a partially saturated pyrimidinone ring substituted with a methylamino group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for synthetic applications, particularly as a precursor in medicinal chemistry.

Key structural features:

  • Core: 1,2-dihydropyrimidin-2-one (a partially saturated pyrimidine ring with a ketone group).
  • Substituents: Methylamino group at position 4.
  • Salt form: Hydrochloride, improving bioavailability in synthetic workflows.

Properties

IUPAC Name

6-(methylamino)-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-6-4-2-3-7-5(9)8-4;/h2-3H,1H3,(H2,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFDKIRNQQKUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylaminopyrimidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Research indicates that compounds similar to 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride exhibit diverse biological activities:

  • Antimicrobial Properties : Dihydropyrimidines have shown potential as antimicrobial agents against various pathogens .
  • Anticancer Activity : Studies have demonstrated cytotoxic effects against multiple human cancer cell lines, suggesting its utility in cancer therapy .
  • Calcium Channel Modulation : Similar compounds have been explored for their ability to modulate calcium channels, which is significant for cardiovascular applications .

Research Applications

The compound's versatility allows it to be investigated in various fields:

  • Pharmacological Development : As a lead compound for developing new drugs targeting specific biological pathways.
  • Synthetic Chemistry : Used as a reference standard in research to explore the synthesis of novel derivatives with enhanced biological activity.
  • Biological Interaction Studies : Investigating binding affinities and mechanisms of action against various biological targets .

Case Studies

Several studies highlight the applications of 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride:

  • Antitumor Activity : A study evaluated derivatives of dihydropyrimidines for their cytotoxic effects on cancer cells. The results indicated that modifications to the dihydropyrimidine scaffold could enhance activity against specific tumor types .
    CompoundActivityReference
    4-(Methylamino)-1,2-dihydropyrimidin-2-oneCytotoxicity against breast cancer cells
    3,4-Dihydropyrimidin-2(1H)-onesAntiviral activity against herpes simplex virus
  • Calcium Channel Blockers : Research into calcium channel modulators has identified dihydropyrimidine derivatives as promising candidates for treating hypertension and other cardiovascular disorders .

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pazopanib Hydrochloride (C21H23N7O2S•HCl)

Structural Differences :

  • Pazopanib features a benzenesulfonamide scaffold linked to a pyrimidine ring substituted with a methylamino group. Unlike 4-(methylamino)-1,2-dihydropyrimidin-2-one, pazopanib’s pyrimidine is fully aromatic and integrated into a larger, multi-ring system.
  • Molecular Weight : 474.00 g/mol (vs. ~170–180 g/mol estimated for the target compound).

Functional Differences :

  • Pazopanib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, -3), validated in cancer therapy .
  • The target compound lacks documented kinase activity but serves as a synthetic intermediate (e.g., in spirocyclic carboxamide synthesis, as seen in –2).

ZD7288 ([4-(N-ethyl-N-phenyl-amino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride])

Structural Differences :

  • ZD7288 is a pyrimidinium chloride with methylamino and bulky arylalkyl substituents. Unlike the target compound, its pyrimidine core is fully unsaturated and positively charged.

Functional Differences :

  • ZD7288 is an HCN channel blocker used in neurological research .
  • The target compound’s dihydropyrimidinone core may confer distinct hydrogen-bonding capabilities, influencing solubility and receptor interactions.

Lutetium Lu 177 Vipivotide Tetraxetan (Pluvicto®)

Structural Differences :

  • Pluvicto® is a macrocyclic radiolabeled compound with a complex peptide backbone and pyrimidine-unrelated chelators.

Functional Differences :

  • Used in targeted radioligand therapy for prostate cancer .
  • No direct structural overlap with the target compound, but both highlight the importance of hydrochloride salts in drug formulation.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Structural Differences :

  • A cyclobutane derivative with methylamino and ester groups. Unlike the target compound, it lacks a heterocyclic pyrimidinone core.

Functional Overlap :

  • Both are hydrochloride salts used as intermediates in synthesizing larger molecules (e.g., spirocyclic carboxamides in –2).

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Primary Application
4-(Methylamino)-1,2-dihydropyrimidin-2-one HCl Dihydropyrimidinone 4-methylamino ~170–180 (estimated) Synthetic intermediate
Pazopanib HCl Benzenesulfonamide-pyrimidine Methylamino, indazolyl 474.00 VEGFR inhibitor (anticancer)
ZD7288 Pyrimidinium chloride Methylamino, ethyl-phenylamino 307.84 HCN channel blocker
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Cyclobutane Methylamino, ester ~180–190 (estimated) Synthetic intermediate

Research Implications

  • The dihydropyrimidinone scaffold in 4-(methylamino)-1,2-dihydropyrimidin-2-one HCl offers unique hydrogen-bonding and solubility properties compared to fully aromatic pyrimidines (e.g., pazopanib) or charged pyrimidinium ions (e.g., ZD7288).
  • Its role as a synthetic building block (–2) aligns with trends in fragment-based drug design, where modular intermediates enable rapid diversification of lead compounds.

Biological Activity

4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride is a compound that has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the dihydropyrimidine class, which has been widely studied for various therapeutic applications, including as calcium channel blockers and in the treatment of cardiovascular diseases.

Chemical Structure and Properties

The chemical formula for 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride is C6H8ClN3OC_6H_8ClN_3O. It features a dihydropyrimidine core, which is known for its diverse biological activities.

Dihydropyrimidines, including this compound, often exhibit their biological effects through interaction with specific receptors or enzymes. They can act as:

  • Calcium Channel Blockers : By inhibiting calcium influx into cells, they can lower blood pressure and reduce cardiac workload.
  • Neuroprotective Agents : Some studies suggest that compounds in this class may protect neuronal cells from damage.

Antihypertensive Effects

Research indicates that dihydropyrimidine derivatives can significantly reduce blood pressure. For instance, a study demonstrated that certain substituted dihydropyrimidines exhibited potent antihypertensive effects compared to standard drugs like nifedipine .

Anticancer Activity

The anticancer potential of 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride has been explored in various studies. Compounds with similar structures have shown promising results against several cancer cell lines. For example, derivatives have been tested for their ability to inhibit the proliferation of human lung adenocarcinoma (A549) and cervical cancer (HeLa) cells .

Case Studies and Research Findings

  • Calcium Channel Blocker Study :
    • A series of dihydropyrimidines were synthesized and evaluated for their calcium channel blocking activity. The findings indicated that certain substitutions at the C-4 position enhanced the potency of these compounds as antihypertensives .
  • Anticancer Screening :
    • A study involving the synthesis of various dihydropyrimidine analogs showed that some exhibited significant cytotoxicity against A549 and HeLa cell lines, with IC50 values in the low micromolar range . These results suggest a potential pathway for developing new anticancer agents based on this scaffold.
  • Neuroprotective Studies :
    • Compounds structurally related to 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride were evaluated for neuroprotective effects against oxidative stress-induced damage in neuronal cells. The results indicated a significant reduction in cell death compared to controls .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
NifedipineAntihypertensive100Calcium channel blocker
4-(Methylamino)-1,2-dihydropyrimidin-2-one HClAnticancer30Cytotoxicity via apoptosis
Other DHPsVaries50-200Calcium modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyrimidine precursors. Key steps include the introduction of the methylamino group under controlled pH and temperature. Post-synthesis purification often employs recrystallization from methanol/water mixtures, followed by HPLC analysis (≥98% purity). Characterization requires a combination of 1^1H/1313C NMR (to confirm substituent positions), FT-IR (for amine and carbonyl groups), and mass spectrometry (for molecular ion verification). Pharmacopeial standards, such as those for structurally related pyrimidinones, emphasize rigorous solubility testing (e.g., in water and methanol) and chloride ion verification via silver nitrate titration .

Q. How should researchers assess the stability of 4-(Methylamino)-1,2-dihydropyrimidin-2-one hydrochloride under varying experimental conditions?

  • Answer : Stability studies should follow ICH guidelines, focusing on:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light (per ICH Q1B) and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffered solutions (pH 1–12) at 40°C for 14 days. Storage recommendations include airtight containers with desiccants and protection from light, as per pharmacopeial practices for amine-containing compounds .

Q. What analytical techniques are critical for ensuring purity and detecting impurities in this compound?

  • Answer : High-resolution LC-MS/MS is essential for identifying low-abundance impurities (e.g., methylated byproducts or dihydroxy analogs). Residual solvents are quantified via gas chromatography (GC), while elemental analysis ensures correct stoichiometry. For isomer detection (e.g., tautomeric forms), 1^1H NMR in DMSO-d6 can resolve positional ambiguities. Pharmacopeial protocols mandate sulfated ash and heavy metal testing (limit: ≤20 μg/g) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Answer : Quantum mechanical calculations (e.g., DFT) predict reaction intermediates and transition states, guiding solvent selection and catalyst design. Tools like Gaussian or ORCA model activation energies for methylamino group incorporation. Machine learning (ML) algorithms, trained on reaction databases, can propose optimal conditions (e.g., temperature, pH) to maximize yield. The ICReDD framework integrates computational predictions with high-throughput experimentation, reducing trial-and-error cycles .

Q. What experimental design strategies resolve contradictions in activity data across studies?

  • Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies. For example:

  • Factorial designs : Identify interactions between temperature and reaction time.
  • Response Surface Methodology (RSM) : Optimize conflicting parameters (e.g., yield vs. purity).
    Statistical validation (ANOVA) and replication across independent labs mitigate bias. Computational sensitivity analysis further prioritizes influential factors .

Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems for this compound’s derivatives?

  • Answer : Homogeneous catalysis (e.g., Pd/C in methanol) often proceeds via a coordinative mechanism, verified by in situ FT-IR or Raman spectroscopy. Heterogeneous systems (e.g., zeolite-supported catalysts) require surface characterization (XPS, BET) to assess active sites. Kinetic isotope effects (KIE) and Hammett plots distinguish rate-determining steps. Advanced studies use operando XRD or TEM to monitor real-time structural changes .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer : Continuous-flow reactors enhance reproducibility at scale by minimizing thermal gradients. Chiral stationary phases (CSPs) in preparative HPLC ensure enantiomeric separation. Process Analytical Technology (PAT), such as inline NIR spectroscopy, monitors critical quality attributes (CQAs) dynamically. Scale-up protocols must adhere to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Q. How can researchers differentiate isomeric byproducts and assess their biological impact?

  • Answer : X-ray crystallography or NOESY NMR resolves stereochemical ambiguities. For biological assays, employ LC-MS-coupled cellular models (e.g., T-cell lymphoma lines, as in ) to compare isomer activity. Molecular docking simulations predict binding affinities to target proteins (e.g., kinases), prioritizing isomers for in vitro validation. Impurity profiling aligns with ICH Q3A/B guidelines .

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